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This guide provides a detailed comparison of the investigational anti-LILRB2 antibody, IO-108,

as a monotherapy versus its use in combination with the anti-PD-1 antibody pembrolizumab for

the treatment of advanced solid tumors. The information is based on publicly available data

from a first-in-human Phase I clinical trial.

Mechanism of Action: Targeting the Tumor
Microenvironment
IO-108 is a fully human IgG4 monoclonal antibody that targets the Leukocyte Immunoglobulin-

like Receptor B2 (LILRB2), also known as ILT4.[1][2] LILRB2 is an inhibitory receptor primarily

expressed on myeloid cells, such as macrophages and dendritic cells, within the tumor

microenvironment.[1] By binding to its ligands, including HLA-G, LILRB2 suppresses the anti-

tumor immune response. IO-108 blocks this interaction, thereby promoting a pro-inflammatory

phenotype in myeloid cells and enhancing the activation of T-cells to attack tumor cells.[1]

The combination of IO-108 with pembrolizumab, an immune checkpoint inhibitor that blocks the

PD-1/PD-L1 pathway, represents a dual-pronged approach to overcoming immune

suppression. While pembrolizumab reinvigorates exhausted T-cells, IO-108 reprograms the

myeloid compartment of the tumor microenvironment to be more supportive of an anti-tumor

response.
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Figure 1: Mechanism of Action of IO-108 and Pembrolizumab.

Clinical Efficacy: Monotherapy vs. Combination
Therapy
A Phase I dose-escalation study (NCT05054348) evaluated the safety and preliminary efficacy

of IO-108 as a monotherapy and in combination with pembrolizumab in patients with advanced

solid tumors.[2][3][4]

Table 1: Overall Response Rate (ORR)
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Treatment Group
Number of Patients
(Evaluable)

Overall Response
Rate (ORR)

Complete
Response (CR)

IO-108 Monotherapy 11 9%
1 (Merkel cell

carcinoma)

IO-108 +

Pembrolizumab
13 23% Not Reported

Data sourced from a Phase I dose escalation study.[2][4]

The combination of IO-108 with pembrolizumab demonstrated a higher overall response rate

compared to IO-108 monotherapy in this early-phase trial.[2][4] Notably, a durable complete

response lasting over two years was observed in a patient with treatment-refractory Merkel cell

carcinoma treated with IO-108 monotherapy.[2][4]

Safety and Tolerability Profile
IO-108 was well-tolerated both as a monotherapy and in combination with pembrolizumab up

to the maximum administered dose of 1800 mg every three weeks.[2] No dose-limiting toxicities

were observed, and a maximum tolerated dose was not reached.[2]

Table 2: Treatment-Related Adverse Events (TRAEs)

Treatment Group
Patients with any
TRAE

Grade of TRAEs
TRAEs leading to
discontinuation or
death

IO-108 Monotherapy 50.0% (6/12) All Grade 1 or 2 0

IO-108 +

Pembrolizumab
46.2% (6/13) All Grade 1 or 2 0

Data sourced from a Phase I dose escalation study.[2]

All treatment-related adverse events were mild or moderate (Grade 1 or 2) in both the

monotherapy and combination therapy arms.[2]
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Experimental Protocols
The first-in-human study of IO-108 (NCT05054348) was a multi-center, open-label, dose-

escalation trial.[3]

Key Inclusion Criteria:

Adults with histologically or cytologically confirmed advanced and relapsed solid tumors.[2]

Measurable disease by RECIST v1.1.[2]

Key Exclusion Criteria:

Symptomatic CNS spread of tumor.[3]

History of Grade > 3 immune-related adverse events with any prior immunotherapy.[3]

Active, uncontrolled infection.[3]

Study Design: The study consisted of a dose-escalation phase for both IO-108 monotherapy

and combination therapy with pembrolizumab, followed by a dose-expansion phase.[3]
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Figure 2: IO-108 Phase I Clinical Trial Workflow.
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Primary: To assess the safety and tolerability of IO-108 as monotherapy and in combination

with pembrolizumab.[2][4]

Secondary: To evaluate the pharmacokinetics, immunogenicity, and preliminary anti-tumor

activity of IO-108.[2][4]

Conclusion
The initial clinical data for IO-108 is promising, suggesting that targeting the LILRB2 pathway is

a viable strategy for cancer immunotherapy. The combination of IO-108 with an anti-PD-1

antibody like pembrolizumab appears to enhance the anti-tumor response compared to IO-108

monotherapy, with a manageable safety profile. These findings support the continued

investigation of this combination in further clinical trials. The single-agent activity, particularly

the durable complete response in a heavily pre-treated patient, also warrants further

exploration of IO-108 as a monotherapy in specific tumor types.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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